5-BROMO-N-[(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)METHYL]FURAN-2-CARBOXAMIDE
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Overview
Description
5-BROMO-N-[(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)METHYL]FURAN-2-CARBOXAMIDE is a heterocyclic compound that combines a furan ring with a thiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-N-[(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)METHYL]FURAN-2-CARBOXAMIDE typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-methyl-2-phenylthiazole with appropriate reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-BROMO-N-[(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)METHYL]FURAN-2-CARBOXAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups and potentially its biological activity.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3) in polar solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to changes in the functional groups present .
Scientific Research Applications
5-BROMO-N-[(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)METHYL]FURAN-2-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential antimicrobial and anticancer activities
Biological Studies: It is used in studies to understand its mechanism of action and its effects on various biological pathways.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-BROMO-N-[(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)METHYL]FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds such as sulfathiazole and ritonavir share the thiazole ring structure and exhibit antimicrobial and antiviral activities.
Furan Derivatives: Compounds like nitrofurantoin and furazolidone are known for their antimicrobial properties.
Uniqueness
5-BROMO-N-[(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)METHYL]FURAN-2-CARBOXAMIDE is unique due to its combined furan and thiazole rings, which contribute to its diverse biological activities and potential therapeutic applications .
Properties
IUPAC Name |
5-bromo-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O2S/c1-10-13(9-18-15(20)12-7-8-14(17)21-12)22-16(19-10)11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMCSEQJSKOSWOS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)CNC(=O)C3=CC=C(O3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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